4-Methoxystyrene

Free-Radical Polymerization Kinetics Monomer Reactivity

Batch copolymerization with styrene often suffers composition drift when using generic para-substituted monomers. 4-Methoxystyrene (CAS 637-69-4) provides the precise electronic activation needed for uniform chain statistics, enabling applications inaccessible to 4-methylstyrene or 4-chlorostyrene. • r₁r₂ ≈ 0.98 with styrene - near-ideal random incorporation, minimizing batch composition drift • Hammett σp = -0.29 enables living cationic polymerization where 4-acetoxystyrene is unreactive • 36% higher oxidation rate vs. styrene with CYP Compound I - a quantifiable probe for enzymatic studies Supplied stabilized with TBC; refrigerated storage at 2-8°C under inert atmosphere. Available from mg to bulk quantities with full analytical documentation.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 637-69-4
Cat. No. B147599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxystyrene
CAS637-69-4
Synonyms4-methoxystyrene
4-vinylanisole
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C
InChIInChI=1S/C9H10O/c1-3-8-4-6-9(10-2)7-5-8/h3-7H,1H2,2H3
InChIKeyUAJRSHJHFRVGMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxystyrene (CAS 637-69-4) Product Selection Guide for Polymer and Materials Scientists


4-Methoxystyrene (CAS 637-69-4, also known as 4-vinylanisole or p-methoxystyrene) is a para-substituted styrene derivative characterized by a strongly electron-donating methoxy group (-OCH₃) at the 4-position of the aromatic ring . This substitution pattern significantly enhances the electron density of the vinyl group, distinguishing it from other styrenic monomers in both free-radical and cationic polymerization contexts [1].

1 Para-substituted styrene with strong electron-donating methoxy group
2 Distinct free-radical and cationic polymerization kinetics vs. other styrenes
3 Reported copolymerization behavior supports random copolymer design

Why 4-Methoxystyrene Cannot Be Simply Substituted with Other Para-Substituted Styrenes


Substituting 4-methoxystyrene with other para-substituted styrenes, such as 4-methylstyrene or 4-chlorostyrene, in polymerization or catalytic applications leads to fundamentally different kinetic outcomes. This is due to the unique electronic influence of the methoxy group, quantified by its Hammett substituent constant (σp = -0.29), which is more strongly electron-donating than other common para-substituents (e.g., σp = -0.16 for methyl, σp = 0.22 for chloro) [1]. This electronic difference directly translates to measurable, and often counter-intuitive, changes in propagation rate coefficients and reactivity ratios, making generic substitution without kinetic recalibration highly likely to fail [2].

Target
4-Methoxystyrene (σp = -0.29)
Substitute
4-Methylstyrene (σp = -0.16) or 4-Chlorostyrene (σp = +0.22)
Risk: Electronic effect mismatch may shift propagation rate coefficients and reactivity ratios, altering polymer molecular weight and composition profiles.
Risk: Cationic polymerization viability may not transfer to less electron-rich analogs; reported reactivity in fluorinated alcohols is specific to methoxy substitution.

Quantitative Differentiation of 4-Methoxystyrene vs. Analogs: Key Procurement Evidence


Homopropagation Rate Coefficient (kp) Comparison: 4-Methoxystyrene vs. Styrene and 4-Methylstyrene

In free-radical homopolymerization, 4-methoxystyrene (4-MeOSty) exhibits a significantly lower propagation rate coefficient (kp) compared to styrene and 4-methylstyrene at all tested temperatures (20-40°C), despite having a more electron-donating substituent. For instance, at 40°C, the kp for 4-methoxystyrene is 94 L mol⁻¹ s⁻¹, which is only 59% of the kp for styrene (160 L mol⁻¹ s⁻¹) and 84% of the kp for 4-methylstyrene (112 L mol⁻¹ s⁻¹) [1].

Propagation Rate (kp)
Head-to-head
94 L mol⁻¹ s⁻¹ (4-MeOSty) vs 160 (Sty), 112 (4-MeSty) at 40°C
Lower kp despite stronger electron donation
Reported from PLP in bulk; corrects common reactivity assumptions
Free-Radical Polymerization Kinetics Monomer Reactivity

Copolymerization Reactivity Ratios: 4-Methoxystyrene/Styrene vs. 4-Chlorostyrene/Styrene

In free-radical copolymerization with styrene at 60°C, 4-methoxystyrene demonstrates a high preference for cross-propagation, as evidenced by a reactivity ratio r₁ (PMS) = 1.2 and r₂ (St) = 0.82, with a product r₁r₂ = 0.98. This contrasts sharply with the 4-chlorostyrene/styrene system, which shows lower cross-propagation (r₁ = 0.74, r₂ = 1.03) and a product r₁r₂ = 0.76 [1]. The near-unity r₁r₂ for the methoxy-substituted system indicates a more ideal, random copolymerization behavior.

Reactivity Ratios
Head-to-head
r₁r₂ = 0.98 (PMS/St) vs 0.76 (PCS/St)
Near-ideal random copolymerization with styrene
At 60°C, AIBN initiation; supports uniform composition
Copolymerization Reactivity Ratio Polymer Composition

Oxidation Rate Constant (kox) with Cytochrome P450 Compound I: Ranking Among Styrenes

The oxidation rate constant (kox) for 4-methoxystyrene with Cytochrome P450 Compound I is (8.3 ± 0.5) × 10⁴ M⁻¹ s⁻¹. This rate is 36% higher than that of unsubstituted styrene ((6.1 ± 0.5) × 10⁴ M⁻¹ s⁻¹) and 24% higher than that of 4-methylstyrene ((6.7 ± 0.6) × 10⁴ M⁻¹ s⁻¹). In contrast, the electron-withdrawing 4-chlorostyrene exhibits a significantly lower rate constant of (4.0 ± 0.3) × 10⁴ M⁻¹ s⁻¹ [1].

Oxidation Rate (kox)
Head-to-head
(8.3 ± 0.5) × 10⁴ M⁻¹ s⁻¹
36% higher than styrene; sensitive CYP probe
CYP Compound I, pH 4.8; quantifies electronic effect
Enzymatic Oxidation Drug Metabolism Cytochrome P450

Oligomerization Reactivity in Zeolite H-ZSM-5: 4-Methoxystyrene vs. 4-Methylstyrene and 4-Ethoxystyrene

Within the micropores of H-ZSM-5 zeolite, 4-methoxystyrene demonstrates higher reactivity than 4-methylstyrene due to a greater carbocation stabilization effect from the less electronegative methoxy substituent. However, it is also less reactive than the even larger 4-ethoxystyrene due to increased steric hindrance and reduced diffusivity [1]. This creates a nuanced reactivity profile where 4-methoxystyrene balances electronic activation with steric accessibility.

Reactivity Rank
Head-to-head
4-EtOSty > 4-MeOSty > 4-MeSty
Intermediate electronic/steric balance in zeolite
H-ZSM-5 oligomerization; ranked among analogs
Heterogeneous Catalysis Zeolites Oligomerization

Cationic Polymerization Propensity: 4-Methoxystyrene vs. 4-Acetoxystyrene

The strong electron-donating methoxy group of 4-methoxystyrene enables rapid cationic polymerization in solvents like 2,2,2-trifluoroethanol (TFE) and pentafluorophenol (PFP), whereas monomers lacking this strong activation, such as 4-acetoxystyrene (4AS), do not polymerize under identical conditions [1]. This establishes 4-methoxystyrene as a preferred monomer for living cationic polymerization techniques where 4AS or styrene would be inert.

Cationic Polymerization
Class-level
Rapid in TFE/PFP vs. 4-acetoxystyrene inert
Enabled by strong electron donation
Reported in fluorinated alcohols; class-specific reactivity
Cationic Polymerization Monomer Reactivity Electron-Donating Groups

Recommended Applications for 4-Methoxystyrene Based on Quantitative Evidence


Ideal Random Copolymer Synthesis with Styrene

The reactivity ratios for 4-methoxystyrene/styrene (r₁ = 1.2, r₂ = 0.82) yield a product r₁r₂ ≈ 0.98, which is very close to the ideal value of 1.0 for a truly random copolymerization [1]. This makes 4-methoxystyrene the preferred choice over 4-chlorostyrene (r₁r₂ = 0.76) when a uniform, statistical distribution of comonomers along the polymer chain is required, minimizing composition drift during batch reactions.

Living Cationic Polymerization for Well-Defined Architectures

The strong electron-donating nature of the methoxy group enables 4-methoxystyrene to undergo rapid cationic polymerization in solvents where other styrenes, like 4-acetoxystyrene, are unreactive [1]. This makes it an ideal candidate for living cationic polymerization techniques used to create well-defined block copolymers and precision macromolecular architectures, a capability not shared by its less electron-rich analogs.

Probe Molecule for Oxidative Metabolism Studies

With an oxidation rate constant (kox) 36% higher than styrene and over 100% higher than 4-chlorostyrene with Cytochrome P450 Compound I [1], 4-methoxystyrene is a highly sensitive and quantifiable probe for studying oxidative enzymatic mechanisms. Its distinct reactivity profile allows researchers to better resolve the electronic effects of substituents on biological oxidation pathways.

Shape-Selective Catalysis in Zeolite Pores

The oligomerization of 4-methoxystyrene within H-ZSM-5 zeolite channels provides a unique, intermediate reactivity profile. It is more reactive than the smaller 4-methylstyrene due to electronic effects, yet less sterically hindered than the bulkier 4-ethoxystyrene [1]. This balanced behavior is valuable for calibrating shape-selective catalysts and understanding the interplay between electronic activation and molecular diffusion in confined spaces.

Application
Selection Property
Validation Focus
Random Copolymer Synthesis
Reactivity ratio product near 1.0
Composition drift and sequence distribution analysis
Living Cationic Polymerization
Electron-rich monomer for controlled systems
Cationic initiation efficiency in fluorinated solvents
Oxidative Metabolism Probe
High CYP oxidation sensitivity
Kinetic isotope effect and metabolite profiling studies
Shape-Selective Catalysis
Intermediate size/electronic profile
Zeolite pore calibration and diffusion-reactivity balance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxystyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.